Volume of Distribution in Rats
(S)-(+)-Clenbuterol exhibits a significantly lower volume of distribution (Vd) compared to its (R)-(-)-enantiomer when administered as the racemate in rats, indicating differential tissue penetration and distribution [1]. Additionally, the (S)-(+)-enantiomer demonstrates higher plasma protein binding and lower total body clearance, resulting in distinct systemic exposure profiles that preclude pharmacokinetic extrapolation from racemic data [1].
| Evidence Dimension | Volume of distribution (Vd) |
|---|---|
| Target Compound Data | 4.14 L/kg |
| Comparator Or Baseline | (R)-(-)-Clenbuterol: 9.17 L/kg |
| Quantified Difference | 2.2-fold lower Vd for (S)-(+)-enantiomer |
| Conditions | Intravenous administration of racemic clenbuterol (2 mg/kg) in Sprague-Dawley rats; plasma concentrations determined by LC-MS/MS with Chirobiotic T column [1] |
Why This Matters
The 2.2-fold difference in volume of distribution fundamentally alters tissue exposure, making (S)-(+)-clenbuterol analytically distinct and requiring enantiomer-specific quantification in bioanalytical method validation.
- [1] Hirosawa I, Ishikawa M, Ogino M, Ito H, Hirao T, Yamada H, Asahi M, Kotaki H, Sai Y, Miyamoto K. Enantioselective disposition of clenbuterol in rats. Biopharm Drug Dispos. 2014;35(4):207-217. View Source
